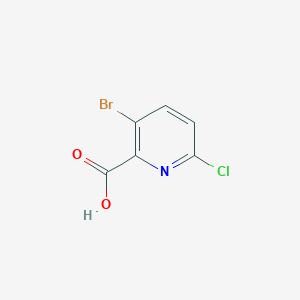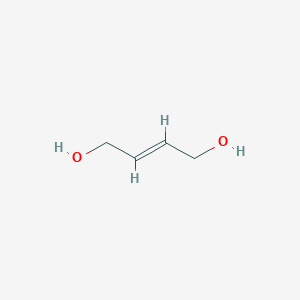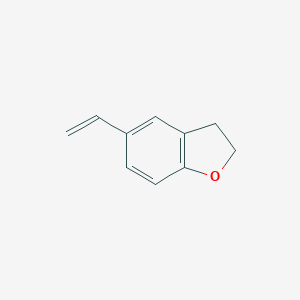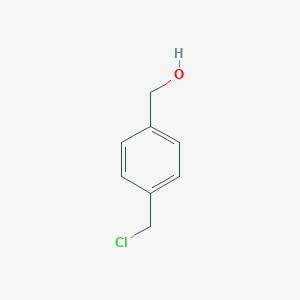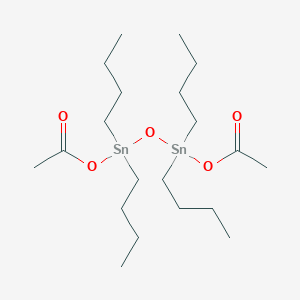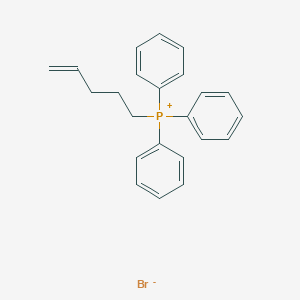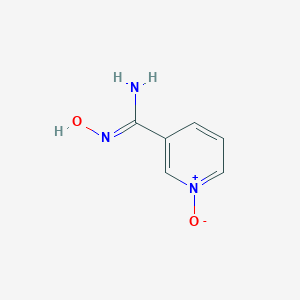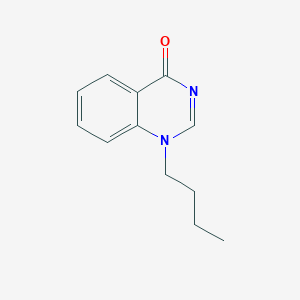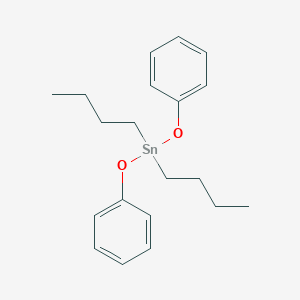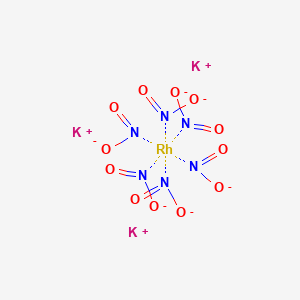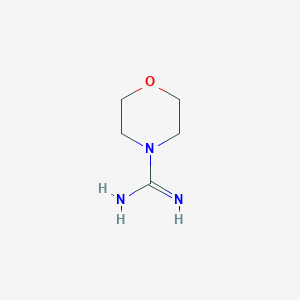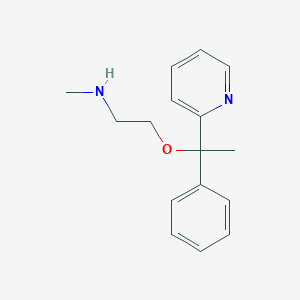
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- is a heterocyclic organic compound with the chemical formula C10H12. It is a bicyclic compound that contains a fused cycloheptene and cyclopentene ring system. This compound has attracted significant research interest due to its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a building block for the synthesis of more complex organic molecules. In biochemistry, it has been studied for its potential as a ligand for various proteins and enzymes. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism Of Action
The mechanism of action of 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- is not fully understood. However, it is believed to interact with various cellular targets, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. This compound has been shown to modulate the activity of various enzymes, including cyclooxygenases, lipoxygenases, and phospholipases, which are involved in the biosynthesis of various inflammatory mediators.
Biochemical And Physiological Effects
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have shown that this compound can reduce inflammation and pain in various animal models of inflammation. Additionally, this compound has been shown to exhibit antioxidant and neuroprotective effects in various in vitro and in vivo models.
Advantages And Limitations For Lab Experiments
The advantages of using 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- in lab experiments include its relative ease of synthesis, its stability under various experimental conditions, and its potential as a versatile building block for the synthesis of more complex organic molecules. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its potential to interact with various cellular targets nonspecifically.
Future Directions
There are several future directions for the research on 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to investigate its potential as a ligand for various proteins and enzymes, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- can be achieved through various methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a hydrogenation reaction. Another method involves the reaction between 3-ethoxycarbonylcyclohept-1-ene and methoxymethylenemalononitrile, followed by a cyclization reaction. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
properties
CAS RN |
15991-78-3 |
|---|---|
Product Name |
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- |
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tricyclo[5.3.2.04,8]dodeca-2,5,9,11-tetraene |
InChI |
InChI=1S/C12H12/c1-4-10-6-7-11-5-2-9(1)3-8-12(10)11/h1-12H |
InChI Key |
PSJQPLRDBCYSFI-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
Canonical SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
synonyms |
1,3a,6,8a-Tetrahydro-1,6-ethenoazulene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



